![molecular formula C18H20N2O4S B4235684 ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate](/img/structure/B4235684.png)
ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate
Overview
Description
Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate, also known as E-64, is a potent inhibitor of cysteine proteases. It was first discovered in the early 1970s and has since been widely used in scientific research.
Mechanism of Action
Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate works by irreversibly binding to the active site of cysteine proteases, thereby preventing their activity. It does this by forming a covalent bond with the cysteine residue in the active site. This mechanism of action makes ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate a highly specific inhibitor of cysteine proteases, as it does not affect other classes of proteases.
Biochemical and physiological effects:
ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate has been shown to have a number of biochemical and physiological effects. In addition to its role as an inhibitor of cysteine proteases, it has also been shown to inhibit lysosomal function and to induce apoptosis in certain cell types. It has also been shown to have anti-inflammatory effects and to be effective in treating certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate in lab experiments is its specificity for cysteine proteases. This makes it a useful tool for studying the role of cysteine proteases in various biological processes. However, one limitation of using ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate is its irreversibility, which can make it difficult to study the effects of cysteine protease inhibition over time.
Future Directions
There are a number of future directions for research on ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate. One area of interest is the development of more specific inhibitors of individual cysteine proteases. Another area of interest is the development of ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate derivatives with improved pharmacokinetic properties. Finally, there is interest in exploring the potential therapeutic applications of ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate, particularly in the treatment of cancer and other diseases where cysteine proteases play a role.
Conclusion:
In conclusion, ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate is a potent inhibitor of cysteine proteases that has been widely used in scientific research. Its specificity for cysteine proteases makes it a useful tool for studying the role of these enzymes in various biological processes. While it has some limitations, such as its irreversibility, it remains an important tool for researchers in this field. There are also a number of future directions for research on ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate, including the development of more specific inhibitors and the exploration of its potential therapeutic applications.
Scientific Research Applications
Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate has been widely used in scientific research as an inhibitor of cysteine proteases. Cysteine proteases are a class of enzymes that play a crucial role in many biological processes, including apoptosis, antigen processing, and protein degradation. ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate has been shown to be effective in inhibiting a wide range of cysteine proteases, including cathepsins B, H, K, L, and S, as well as papain and calpain.
properties
IUPAC Name |
ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-18(21)19-15-9-11-16(12-10-15)25(22,23)20-13-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-12H,2,5,7,13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZUZMQSFLDMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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